molecular formula C18H21N3O B5179105 [4-(dimethylamino)phenyl](1-ethyl-1H-benzimidazol-2-yl)methanol

[4-(dimethylamino)phenyl](1-ethyl-1H-benzimidazol-2-yl)methanol

Cat. No.: B5179105
M. Wt: 295.4 g/mol
InChI Key: BEBOPACIQRFVKX-UHFFFAOYSA-N
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Description

[4-(dimethylamino)phenyl](1-ethyl-1H-benzimidazol-2-yl)methanol, also known as DMEM, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of [4-(dimethylamino)phenyl](1-ethyl-1H-benzimidazol-2-yl)methanol is not fully understood. However, it is believed that this compound interacts with specific proteins and enzymes in the body, leading to changes in their activity and function. This, in turn, can affect various physiological processes and lead to the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer activities. This compound has also been reported to modulate the activity of certain enzymes, including acetylcholinesterase and monoamine oxidase, which are involved in the regulation of neurotransmitter levels in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of [4-(dimethylamino)phenyl](1-ethyl-1H-benzimidazol-2-yl)methanol is its versatility, which allows it to be used in various fields of research. This compound is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are several future directions for [4-(dimethylamino)phenyl](1-ethyl-1H-benzimidazol-2-yl)methanol research. One potential direction is the development of this compound-based fluorescent probes for the detection of specific biomolecules in cells and tissues. Another direction is the synthesis of this compound derivatives with improved pharmacological properties, such as increased potency and selectivity. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in various fields of research.
In conclusion, this compound is a versatile chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of research.

Synthesis Methods

[4-(dimethylamino)phenyl](1-ethyl-1H-benzimidazol-2-yl)methanol can be synthesized by reacting 4-(dimethylamino)phenylboronic acid with 1-ethyl-1H-benzimidazole-2-carbaldehyde in the presence of a palladium catalyst. The resulting product is then reduced using sodium borohydride to obtain this compound.

Scientific Research Applications

[4-(dimethylamino)phenyl](1-ethyl-1H-benzimidazol-2-yl)methanol has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and biochemistry. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In material science, this compound has been used as a precursor for the synthesis of fluorescent polymers and nanoparticles. In biochemistry, this compound has been used as a probe to study protein-ligand interactions.

Properties

IUPAC Name

[4-(dimethylamino)phenyl]-(1-ethylbenzimidazol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c1-4-21-16-8-6-5-7-15(16)19-18(21)17(22)13-9-11-14(12-10-13)20(2)3/h5-12,17,22H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEBOPACIQRFVKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C(C3=CC=C(C=C3)N(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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